Naphthol AS-MX
Overview
Description
It is commonly used as a substrate for alkaline phosphatase in various biochemical assays . This compound is particularly valuable in histochemical applications for the demonstration of enzyme activities.
Mechanism of Action
Target of Action
Naphthol AS-MX, also known as 3-Hydroxy-2’,4’-dimethyl-2-naphthanilide, is primarily used as a substrate for the demonstration of alkaline and acid phosphatases . These enzymes, which are the primary targets of this compound, play crucial roles in a variety of biological processes, including energy metabolism and signal transduction .
Mode of Action
This compound interacts with its targets, the alkaline and acid phosphatases, by serving as a substrate for these enzymes . Upon interaction, the enzymes catalyze the hydrolysis of this compound, leading to the release of naphthol AS . This released naphthol AS can then be captured by diazonium salts to form an azo-dye .
Biochemical Pathways
The interaction of this compound with alkaline and acid phosphatases affects the biochemical pathways associated with these enzymes. The hydrolysis of this compound and the subsequent formation of azo-dye provide a visual representation of the enzyme activity, thereby allowing the study of the associated biochemical pathways .
Result of Action
The primary result of this compound’s action is the production of a colored azo-dye, which provides a visual indication of alkaline and acid phosphatase activity . This can be used to study the function and distribution of these enzymes in various biological samples .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the alkaline and acid phosphatases, and thus the effectiveness of this compound as a substrate . Additionally, the presence of inhibitory substances can also impact the action of this compound .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-2’,4’-dimethyl-2-naphthanilide plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used as a substrate for the histochemical demonstration of acid and alkaline phosphatases .
Cellular Effects
The effects of 3-Hydroxy-2’,4’-dimethyl-2-naphthanilide on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-Hydroxy-2’,4’-dimethyl-2-naphthanilide involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Naphthol AS-MX can be synthesized through several routes. One common method involves the reaction of 3-hydroxy-2-naphthoic acid with 2,4-dimethylaniline, followed by phosphorylation . The reaction conditions typically require the use of a dehydrating agent and a catalyst to facilitate the formation of the desired product. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Naphthol AS-MX undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, particularly at the naphthalene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Naphthol AS-MX is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a substrate in enzyme assays to study phosphatase activities.
Biology: It is used in histochemical staining to visualize enzyme activity in tissues.
Medicine: It aids in diagnostic assays to detect enzyme deficiencies or abnormalities.
Comparison with Similar Compounds
Naphthol AS-MX is part of a series of naphthol-based compounds used in similar applications. Some related compounds include:
- Naphthol AS-BI phosphate
- Naphthol AS-OL phosphate
- This compound phosphate disodium salt
Compared to these compounds, this compound is unique in its specific structural features, which confer distinct reactivity and solubility properties . This makes it particularly suitable for certain histochemical applications where other naphthol derivatives may not perform as effectively.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-12-7-8-17(13(2)9-12)20-19(22)16-10-14-5-3-4-6-15(14)11-18(16)21/h3-11,21H,1-2H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPSNRIENVXKCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059064 | |
Record name | 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92-75-1 | |
Record name | N-(2,4-Dimethylphenyl)-3-hydroxy-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 37527 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthol AS-MX | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthol AS-MX | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2',4'-dimethyl-2-naphthanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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